

Technical Guide: Physicochemical Properties of 4-[(Dimethylamino)sulfonyl]benzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-
Compound Name:	<i>[(Dimethylamino)sulfonyl]benzoic acid</i>
Cat. No.:	B072875

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physicochemical properties of **4-[(dimethylamino)sulfonyl]benzoic acid**. It is critical to note that a comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical data for **4-[(dimethylamino)sulfonyl]benzoic acid** (putative molecular formula C9H11NO4S).

There is significant potential for confusion with structurally similar and similarly named compounds. This guide provides available data for two such compounds to clarify these differences: 4-(Dimethylamino)benzoic acid and 4-[(Dimethylamino)sulfonyl]amino}benzoic acid. Following this comparative data, detailed experimental protocols for determining key physicochemical properties are provided.

Comparative Physicochemical Data of Related Compounds

To prevent misidentification, the following table summarizes the available data for two related compounds that are often confused with the requested molecule.

Property	4-(Dimethylamino)benzoic acid	4- {[(Dimethylamino)sulfonyl]amino}benzoic acid
CAS Number	619-84-1[1][2][3]	90250-68-3
Molecular Formula	C9H11NO2[1][2]	C9H12N2O4S
Molecular Weight	165.19 g/mol	244.27 g/mol
Melting Point	238-242 °C[4], 242.5-243.5 °C[1], 241-243 °C (dec.)[5]	No data available
Boiling Point	315.8 °C at 760 mmHg[4]	No data available
pKa	6.027[1]	No data available
Aqueous Solubility	Insoluble in water[5]. Soluble in HCl and KOH solutions[1].	No data available
LogP	1.45080[4]	No data available

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of a solid organic acid, such as **4-[(dimethylamino)sulfonyl]benzoic acid**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
- **Measurement:**
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.
 - A rapid heating rate (10-20 °C/min) is used for an initial, approximate determination of the melting point.
 - A second, fresh sample is prepared. The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
 - The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-2 °C) is indicative of high purity.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.

Apparatus:

- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)

- Beaker (100 mL)
- Volumetric flasks and pipettes

Reagents:

- Accurately weighed sample of the compound (to prepare a ~0.01 M solution)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, carbonate-free water
- Inert salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength

Procedure:

- **Sample Preparation:** An accurately weighed amount of the compound is dissolved in a known volume of deionized water in a beaker. An inert salt solution is added to maintain constant ionic strength. If solubility is low, a co-solvent (e.g., methanol-water mixture) may be used, though this will yield an apparent pKa.
- **Titration Setup:** The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.
- **Titration:** The standardized NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the expected equivalence point.
- **Data Analysis:**
 - A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
 - The equivalence point (V_{eq}) is determined from the inflection point of the curve (or the peak of the first derivative plot, $\Delta pH/\Delta V$ vs. V).
 - The pKa is the pH at the half-equivalence point ($V_{eq}/2$).

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in water.

Apparatus:

- Screw-cap vials or flasks
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical balance
- pH meter
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Sample Preparation:** An excess amount of the solid compound is added to a vial containing a known volume of purified water (or a buffer of specific pH). The excess is crucial to ensure a saturated solution is formed.
- **Equilibration:** The vials are sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the solid from the saturated solution.
- **Quantification:**
 - An aliquot of the clear supernatant is carefully removed and diluted as necessary.
 - The concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC-UV) by comparing the response to a standard curve prepared with

known concentrations of the compound.

- The pH of the saturated solution is measured.
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH.

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.

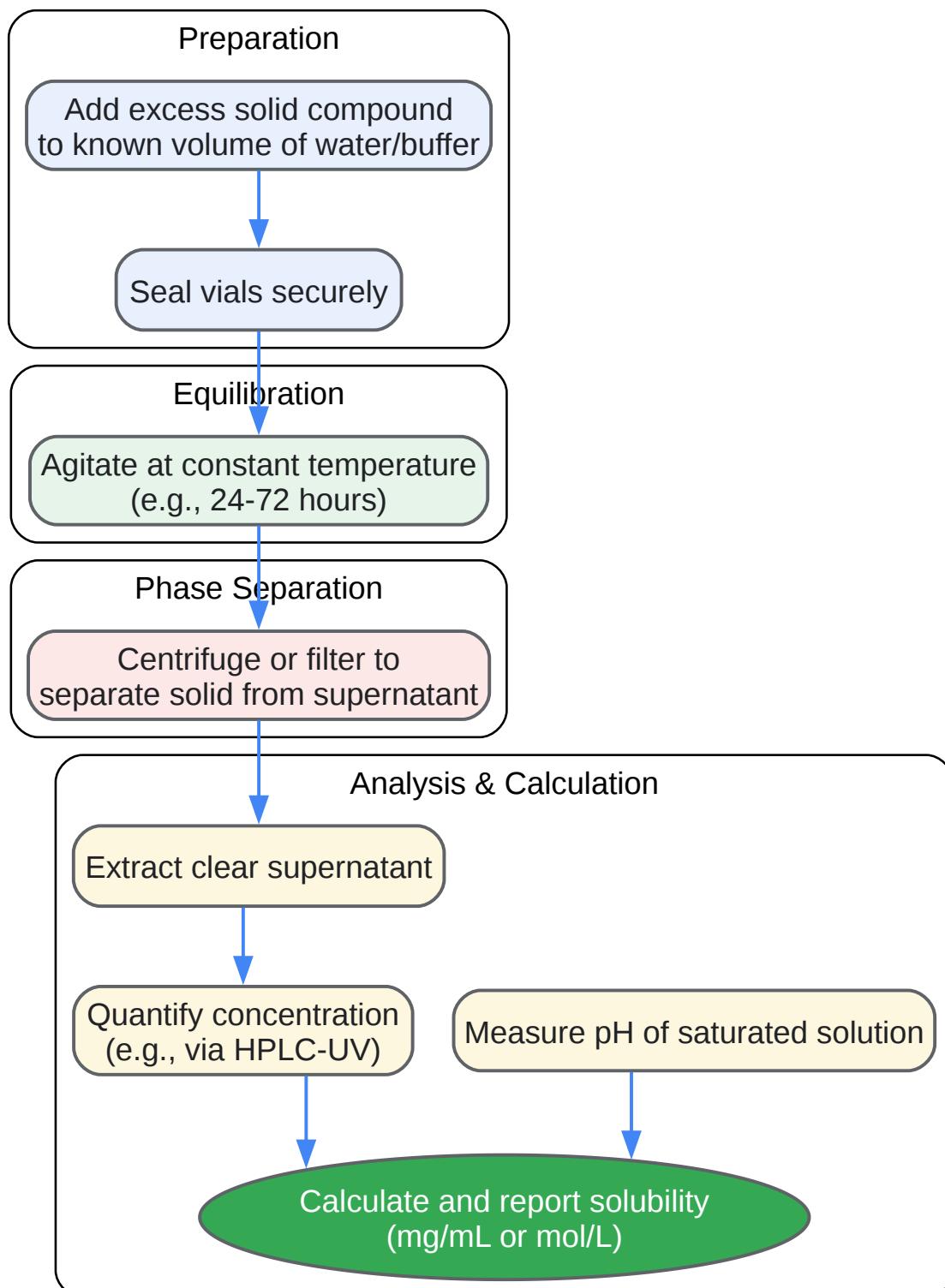
Apparatus:

- Separatory funnels or screw-cap vials
- Orbital shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Reagents:

- n-Octanol (pre-saturated with water)
- Water or buffer (pH 7.4, pre-saturated with n-octanol)
- Stock solution of the compound in a suitable solvent

Procedure:


- Phase Pre-saturation: Equal volumes of n-octanol and water (or buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
- Partitioning:
 - A known volume of the pre-saturated n-octanol and pre-saturated water/buffer are added to a vial.

- A small amount of a stock solution of the compound is added, ensuring the concentration does not exceed the solubility limit in either phase.
- The vial is sealed and shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two layers.
- Quantification:
 - A precise aliquot is taken from both the n-octanol and the aqueous layer.
 - The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as $P = [\text{organic}] / [\text{aqueous}]$. The LogP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}(P)$.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Aqueous Solubility Determination (Shake-Flask Method)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-[(Dimethylamino)sulfonyl]benzoic Acid and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072875#physicochemical-properties-of-4-dimethylamino-sulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com